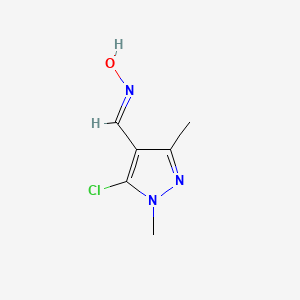
5-Chloro-1,3-dimethyl-1h-pyrazole-4-carbaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Chloro-1,3-dimethyl-1h-pyrazole-4-carbaldehyde oxime” is a chemical compound. It is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, 1,3-Dimethyl-5-phenoxy-4-formylpyrazole was dissolved in methanol, and hydroxylamine hydrochloride was added, and pyrazole-1,3-dimethyl-5-phenoxy-4-carboxaldehyde oxime was finally obtained by the reaction .
Molecular Structure Analysis
The molecular formula of “5-Chloro-1,3-dimethyl-1h-pyrazole-4-carbaldehyde oxime” is C6H7ClN2O, and its molecular weight is 158.59 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Chloro-1,3-dimethyl-1h-pyrazole-4-carbaldehyde oxime” include a melting point of 78-79°C, a predicted boiling point of 255.7±35.0 °C, and a predicted density of 1.31±0.1 g/cm3 . It is stored under inert gas (nitrogen or Argon) at 2-8°C .
Scientific Research Applications
Medicinal Chemistry
Pyrazoles, including “5-Chloro-1,3-dimethyl-1h-pyrazole-4-carbaldehyde oxime”, have a wide range of applications in medicinal chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals .
Drug Discovery
In the field of drug discovery, pyrazoles are frequently used due to their diverse pharmacological effects . They can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .
Agrochemistry
Pyrazoles are also used in agrochemistry . Their chemical properties make them useful in the development of new agrochemical products .
Coordination Chemistry
In coordination chemistry, pyrazoles are often used due to their ability to form complexes with various metals .
Organometallic Chemistry
Pyrazoles, including “5-Chloro-1,3-dimethyl-1h-pyrazole-4-carbaldehyde oxime”, are also used in organometallic chemistry . They can form organometallic compounds with various metals, which can be used in a variety of applications .
Antileishmanial Activity
Some pyrazole derivatives have shown potent antileishmanial activity . For example, compound 13 displayed superior antipromastigote activity .
Antimalarial Activity
Pyrazole derivatives have also been evaluated for their antimalarial activities . Compounds 14 and 15 showed significant inhibition effects against Plasmodium berghei .
Molecular Docking Studies
Molecular docking studies have been conducted on pyrazole derivatives to justify their potent in vitro antipromastigote activity . These studies can provide valuable insights into the interaction of these compounds with their target proteins .
Future Directions
properties
IUPAC Name |
(NE)-N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O/c1-4-5(3-8-11)6(7)10(2)9-4/h3,11H,1-2H3/b8-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVKQHOYAXLRET-FPYGCLRLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=NO)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=N/O)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1,3-dimethyl-1h-pyrazole-4-carbaldehyde oxime | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

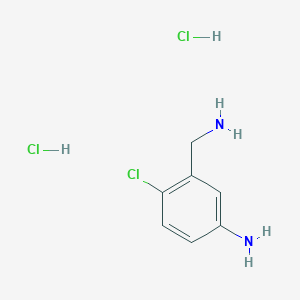
![2-(3,4-dimethylphenyl)-5-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![1-(Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethan-1-one](/img/structure/B2382317.png)
![4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B2382320.png)
![2-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-2-hydroxyacetic acid](/img/structure/B2382321.png)

![N'-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-N-(furan-2-ylmethyl)oxamide](/img/structure/B2382323.png)
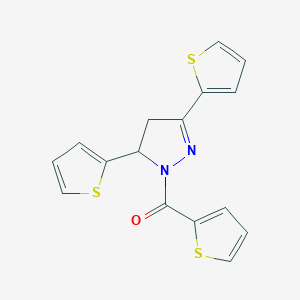
![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide](/img/structure/B2382326.png)
![(E)-N-[2-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-phenylethenesulfonamide](/img/structure/B2382327.png)
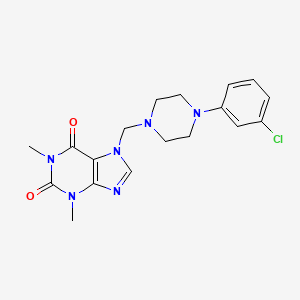
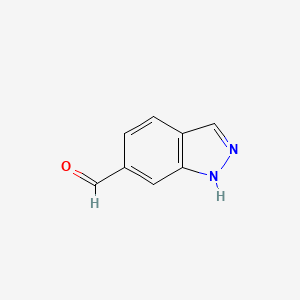
![4-methoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2382336.png)
![Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetate](/img/structure/B2382337.png)